Cas no 859045-33-3 (1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone)

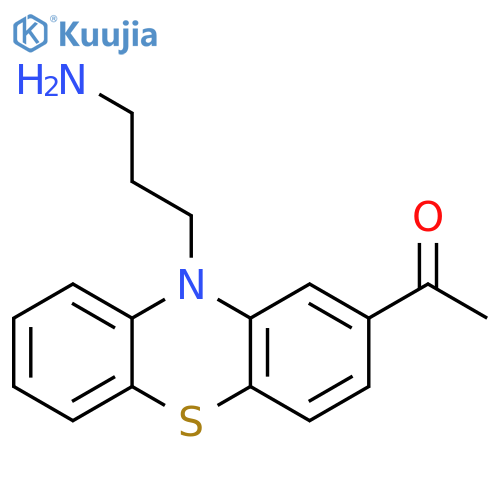

859045-33-3 structure

商品名:1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone

CAS番号:859045-33-3

MF:C17H18N2OS

メガワット:298.402622699738

MDL:MFCD29039406

CID:1058744

PubChem ID:125399315

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone

- SY267933

- 1-[10-(3-Aminopropyl)-10H-phenothiazin-2-yl]ethanone

- 1-[10-(3-Aminopropyl)phenothiazin-2-yl]ethanone

- 1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethan-1-one

- 859045-33-3

- MFCD29039406

- CS-0456469

- DB-290501

-

- MDL: MFCD29039406

- インチ: InChI=1S/C17H18N2OS/c1-12(20)13-7-8-17-15(11-13)19(10-4-9-18)14-5-2-3-6-16(14)21-17/h2-3,5-8,11H,4,9-10,18H2,1H3

- InChIKey: IHSDZMLFESXTNQ-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN

計算された属性

- せいみつぶんしりょう: 298.11398438g/mol

- どういたいしつりょう: 298.11398438g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 376

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 71.6Ų

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A628720-2.5mg |

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone |

859045-33-3 | 2.5mg |

$ 236.00 | 2023-04-19 | ||

| TRC | A628720-10mg |

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone |

859045-33-3 | 10mg |

$ 798.00 | 2023-04-19 | ||

| eNovation Chemicals LLC | Y1197411-1g |

1-[10-(3-Aminopropyl)-10H-phenothiazin-2-yl]ethanone |

859045-33-3 | 95% | 1g |

$980 | 2025-02-21 | |

| TRC | A628720-25mg |

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone |

859045-33-3 | 25mg |

$ 1596.00 | 2023-04-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527136-1g |

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethan-1-one |

859045-33-3 | 98% | 1g |

¥8377.00 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1197411-1g |

1-[10-(3-Aminopropyl)-10H-phenothiazin-2-yl]ethanone |

859045-33-3 | 95% | 1g |

$980 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1197411-1g |

1-[10-(3-Aminopropyl)-10H-phenothiazin-2-yl]ethanone |

859045-33-3 | 95% | 1g |

$980 | 2024-07-19 |

1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone 関連文献

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

859045-33-3 (1-(10-(3-Aminopropyl)-10H-phenothiazin-2-yl)ethanone) 関連製品

- 13461-01-3(Acepromethazine)

- 50971-94-3(2-Acetyl-10H-phenothiazine-10-propanenitrile)

- 61-00-7(Ethanone,1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]-)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量